molecular formula C11H15N3O3 B2663363 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione CAS No. 338396-58-0

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2663363
CAS No.: 338396-58-0
M. Wt: 237.259
InChI Key: SKSMOJQROXCHSE-UHFFFAOYSA-N
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Description

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features a pyrimidinedione core structure with an acetyl group at the 5-position and a piperidino group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Formation of the pyrimidinedione core: This can be achieved through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the acetyl group: The acetylation of the pyrimidinedione core can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the piperidino group: The final step involves the nucleophilic substitution of the 1-position with piperidine, which can be facilitated by heating the intermediate compound with piperidine in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Piperidine in ethanol, other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-carboxy-1-piperidino-2,4(1H,3H)-pyrimidinedione.

    Reduction: Formation of 5-acetyl-1-piperidino-2,4-dihydroxy-1H-pyrimidine.

    Substitution: Formation of various substituted pyrimidinedione derivatives.

Scientific Research Applications

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and piperidino groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the piperidino group, which may result in different biological activity.

    1-piperidino-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group, which may affect its chemical reactivity and biological properties.

    5-methyl-1-piperidino-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical and biological properties.

Uniqueness

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and piperidino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-acetyl-1-piperidin-1-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8(15)9-7-14(11(17)12-10(9)16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMOJQROXCHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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